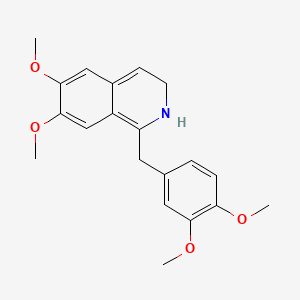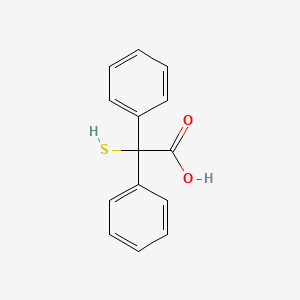
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester, also known as 2,4-Dichlorophenyl-N,N-dimethylcarbamate, is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.079 g/mol . This compound is a member of the carbamate family, which are esters of carbamic acid. It is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester typically involves the reaction of 2,4-dichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichlorophenol and dimethylcarbamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 2,4-Dichlorophenol and dimethylcarbamic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenyl-N,N-dimethylcarbamate: Similar structure but with chlorine atoms at different positions.
Methyl carbamate: A simpler carbamate ester with different substituents.
Ethyl carbamate: Another carbamate ester with ethyl groups instead of dimethyl.
Uniqueness
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly effective in its applications compared to other similar compounds .
Properties
CAS No. |
6639-32-3 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
InChI Key |
ZYYOAHAWVWGMJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)




![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)




